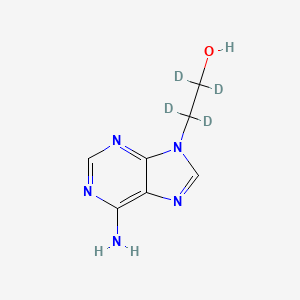
Ramipril Benzyl Ester-d5
Übersicht
Beschreibung
Ramipril Benzyl Ester-d5 is a deuterated and esterified form of Ramipril . It has been used as an active angiotensin-converting enzyme (ACE) inhibitor . It is used for the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure .
Synthesis Analysis
The first synthesis of ramipril was reported in EP 79022 wherein a compound of formula 2 was coupled with a compound of formula [3] . In this synthetic approach, X in compound 2 represents OH and coupling was effected through activation, for instance using hydroxybenzotriazole .Molecular Structure Analysis
The molecular formula of this compound is C30H33D5N2O5 . The molecular weight is 511.66 .Chemical Reactions Analysis
This compound is a deuterated and esterified form of ramipril, which is an inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor .Physical and Chemical Properties Analysis
The molecular formula of this compound is C30H33D5N2O5 . The molecular weight is 511.66 .Wissenschaftliche Forschungsanwendungen
Overview of Ramipril and Its Metabolite
Ramipril is recognized for its long-acting, non-sulphydryl converting enzyme inhibitory properties, necessitating the cleavage of its ester group to form the active diacid metabolite, ramiprilat. The primary route of elimination is renal excretion, which significantly influences the drug's duration of action, making dosage adjustments necessary in patients with renal impairment. Oral administration of ramipril effectively controls blood pressure over a 24-hour period and may benefit patients with heart failure inadequately managed by diuretics alone. Its potency and once-daily dosing efficacy in treating all grades of hypertension and heart failure highlight its significance in cardiovascular therapeutics (S. Ball & J. Robertson, 1987).
Ramipril in Pharmaceutical Analysis and Formulation
A study on the synthesis, establishment of reference standard impurity A of ramipril, and assessment of impurities in ramipril products showcases the detailed analytical approaches to ensuring the quality and efficacy of ramipril formulations. This research emphasizes the importance of precision in the pharmaceutical analysis to maintain ramipril's therapeutic benefits while minimizing potential impurities (Thanh Tran Thien Nguyen et al., 2022).
Nanotechnology in Enhancing Ramipril Stability
The development of nanoemulsion formulations containing Cremophor-EL to enhance the stability of ramipril highlights an innovative approach to improving drug formulations. The thermodynamic stability offered by nanoemulsions presents a promising strategy for extending the shelf life and efficacy of ramipril, particularly given its sensitivity to mechanical stress, heat, moisture, and alkaline pH during the manufacturing process and storage (S. Shafiq & F. Shakeel, 2008).
Ramipril in Cardiovascular Disease Prevention
The Heart Outcomes Prevention Evaluation (HOPE) study and its successors, the ONTARGET and TRANSCEND studies, have been instrumental in demonstrating ramipril's efficacy in reducing cardiovascular risks in patients without heart failure. These studies have provided substantial evidence of ramipril's role in the secondary prevention of cardiovascular events, offering a deeper understanding of the drug's vasculoprotective and renoprotective effects beyond its blood pressure-lowering capabilities (S. Yusuf, 2002).
Exploration of Ramipril Benzyl Ester-d5 in COVID-19 Therapeutics
In the context of the COVID-19 pandemic, a bioinformatic study has proposed Ramipril benzyl ester among other molecules as potential therapeutic agents against COVID-19. This study underscores the expanding research applications of ramipril derivatives in addressing global health crises by identifying molecules that could serve as effective inhibitors of the disease, demonstrating the drug's potential reach beyond cardiovascular applications (Sweta Singh & H. Florez, 2020).
Wirkmechanismus
Target of Action
Ramipril Benzyl Ester-d5, an esterified and deuterated form of ramipril , primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor, and an increase in bradykinin, a potent vasodilator . This results in the dilation of blood vessels, thereby lowering blood pressure .
Pharmacokinetics
Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver . In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .
Result of Action
The primary result of this compound’s action is the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It may also be used to slow the progression of renal disease in individuals with hypertension, diabetes mellitus, and microalbuminuria or overt nephropathy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dosage should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action . Furthermore, the drug’s absorption rate and bioavailability can be affected by the patient’s fasting state .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ramipril Benzyl Ester-d5 plays a significant role in inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure and is beneficial in treating conditions such as hypertension and heart failure. The compound interacts with the ACE enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of ACE by this compound leads to reduced levels of angiotensin II, which in turn decreases vasoconstriction and aldosterone secretion. This results in lowered blood pressure and reduced strain on the cardiovascular system .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ramiprilat, the active metabolite, in the liver. Ramiprilat binds to the ACE enzyme, inhibiting its activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased activation of angiotensin receptors and reduced vasoconstriction. Additionally, the inhibition of ACE increases bradykinin levels, which further contributes to vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on ACE for several hours, with a gradual decrease in activity over time. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist for up to 48 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as hypotension, hyperkalemia, and renal impairment have been observed. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it is converted to its active form, ramiprilat. This conversion involves hepatic esterases that hydrolyze the ester bond. The active metabolite, ramiprilat, then exerts its inhibitory effects on ACE. The metabolic pathways also involve the formation of diketopiperazine derivatives and glucuronide conjugates, which are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through the bloodstream. It binds to plasma proteins, which facilitates its transport to various tissues. The compound is distributed to the liver, kidneys, and lungs, where it undergoes metabolic conversion to ramiprilat. The distribution is influenced by the compound’s lipophilicity and protein-binding properties .
Subcellular Localization
This compound and its active metabolite, ramiprilat, are primarily localized in the cytoplasm and endoplasmic reticulum of cells. The subcellular localization is directed by the compound’s lipophilic nature and its interactions with cellular membranes. This localization is crucial for the compound’s inhibitory effects on ACE, which is predominantly found in the endoplasmic reticulum .
Eigenschaften
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1/i4D,6D,7D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-NITSAHBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661947 | |
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356929-60-6 | |
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)
![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)




![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)







